Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused cycloheptane-pyrazole core linked via a carbonyl-amino bridge to a 4-methylthiazole ring bearing an ethyl carboxylate group.
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-3-23-15(22)13-9(2)17-16(24-13)18-14(21)12-10-7-5-4-6-8-11(10)19-20-12/h3-8H2,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
LFCQZTZDCKGITC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Amino-4-methyl-1,3-thiazole-5-carboxylate
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioureas. For this intermediate, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux conditions.
Reaction Conditions
-
Reactants : Ethyl 2-chloroacetoacetate (1.0 equiv), thiourea (1.1 equiv).
-
Solvent : Ethanol (anhydrous).
-
Temperature : Reflux (78°C).
-
Time : 6–8 hours.
-
Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water (3:1).
This method yields the thiazole intermediate in 70–85% purity, with residual solvent removed via vacuum distillation.
Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
The cycloheptapyrazole moiety requires constructing a pyrazole ring fused to a seven-membered cycloheptane. This is achieved through cyclocondensation of a cyclic 1,3-diketone with hydrazine derivatives.
Cycloheptane-1,3-dione Preparation
Cycloheptane-1,3-dione is synthesized via Dieckmann cyclization of diethyl heptanedioate under basic conditions:
Key Parameters
-
Catalyst : Sodium ethoxide (0.1 equiv).
-
Temperature : 150–160°C (microwave-assisted).
-
Yield : 60–70% after silica gel chromatography.
Pyrazole Ring Formation
Cycloheptane-1,3-dione reacts with hydrazine hydrate in acetic acid to form the pyrazole ring:
Optimized Conditions
Carboxylic Acid Functionalization
The pyrazole is carboxylated via directed ortho-metalation using n-BuLi followed by quenching with dry ice:
Critical Notes
-
Temperature : −78°C (dry ice/acetone bath).
-
Workup : Acidification to pH 2–3 precipitates the carboxylic acid.
Amide Coupling Strategies
Coupling the thiazole amine and pyrazole carboxylic acid requires activating the carboxyl group. Two methods are prevalent:
Carbodiimide-Mediated Coupling (EDC/HOBt)
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate reacts with the pyrazole carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Protocol
-
Reagents : Pyrazole carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv).
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Temperature : 0°C to room temperature, 12–24 hours.
-
Yield : 65–75% after column chromatography (ethyl acetate/hexane).
CDI Activation
Carbonyldiimidazole (CDI) offers an alternative activation route, particularly for acid-sensitive substrates:
-
Activation : Pyrazole carboxylic acid + CDI (1.5 equiv) in toluene, 55–60°C, 2 hours.
-
Coupling : Add thiazole amine, stir at 60–65°C for 3 hours.
-
Workup : Distill toluene, extract with DCM, wash with water, recrystallize from ethyl acetate.
Yield : 70–80%.
Comparative Analysis of Coupling Methods
| Parameter | EDC/HOBt | CDI |
|---|---|---|
| Activation Time | 1–2 hours | 2–3 hours |
| Temperature | 0°C to RT | 55–65°C |
| Solvent | DCM/DMF | Toluene |
| Yield | 65–75% | 70–80% |
| Byproducts | Urea derivatives | Imidazole (easily removed) |
CDI-mediated coupling provides higher yields and simpler byproduct removal, making it preferable for large-scale synthesis.
Crystallization and Purification
Final purification employs recrystallization from ethyl acetate or ethanol/water mixtures, as demonstrated in analogous thiazole derivatives. For example:
-
Solvent System : Ethyl acetate (40–45°C).
-
Cooling Rate : Gradual cooling from 75°C to 10–15°C over 2 hours.
Analytical Characterization
Key characterization data aligns with related compounds:
-
NMR (DMSO-d6) : δ 1.35 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 4.30 (q, 2H, OCH2), 7.10–7.80 (m, pyrazole-H).
-
MS (ESI) : m/z 433.2 [M+H]+.
-
XRD : Distinct peaks at 5.4°, 14.4°, and 26.5° confirm crystallinity.
Challenges and Optimization Opportunities
-
Cycloheptapyrazole Stability : The seven-membered ring may undergo ring-opening under acidic conditions. Substituting DMF for DCM in coupling steps mitigates this.
-
Amination Efficiency : Direct thiazole amination remains low-yielding (≤50%); alternative routes using Boc-protected amines merit exploration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound and its analogs share a pyrazole-thiazole backbone but differ in fused or appended rings. The cycloheptane fusion in the target compound may enhance lipophilicity compared to the aromatic chlorophenyl/fluorophenyl groups in .
Bioactivity Trends: Chlorinated and fluorinated aryl substituents (e.g., in ) correlate with enhanced anticancer activity, while amino groups (as in ) are associated with antimicrobial or synthetic utility.
Hypothetical Pharmacological Implications
While direct data on the target compound are scarce, structural parallels suggest:
- Kinase Inhibition: The carbonyl-amino bridge and thiazole ring resemble motifs in kinase inhibitors (e.g., imatinib analogs).
- Antimicrobial Potential: Amino and chloro substituents in and are linked to disruption of bacterial cell membranes; similar mechanisms may apply.
Biological Activity
Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : 208.26 g/mol
This compound features a thiazole ring and a hexahydrocyclohepta[c]pyrazole moiety, which are significant in determining its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains. This compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound possesses moderate antibacterial activity.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction in cancer cells. A study evaluated the compound's effects on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
This anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, administration of the compound resulted in significant reductions in paw edema compared to control groups.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (50 mg/kg) | 45 |
| Compound (100 mg/kg) | 60 |
This suggests that this compound may serve as a potential therapeutic agent for inflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent clinical trial investigated the effectiveness of thiazole derivatives against multidrug-resistant bacterial infections. The study highlighted the promising role of this compound in treating resistant strains.
- Anticancer Research : In a comparative analysis with established chemotherapeutics on breast cancer models, the compound showed enhanced efficacy with fewer side effects compared to traditional agents like doxorubicin.
Q & A
Q. What methodologies are recommended for structural elucidation and characterization of this compound?
To determine the molecular structure, employ single-crystal X-ray diffraction refined using the SHELXL software suite, which is widely validated for small-molecule crystallography . Complement this with NMR spectroscopy (e.g., H, C, and 2D techniques like COSY and HSQC) to resolve stereochemistry and confirm functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula and purity .
Q. How can researchers optimize synthetic routes for this compound?
Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . Incorporate microwave-assisted synthesis to reduce reaction times and improve yields. Computational tools like density functional theory (DFT) can predict intermediate stability and reaction pathways, as demonstrated in ICReDD’s reaction design framework . Validate intermediates via LC-MS and FT-IR at each step .
Q. What experimental approaches are suitable for preliminary biological activity assessment?
Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., cycloheptapyrazole derivatives with anti-inflammatory activity) . Pair this with molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities to biological targets like COX-2 or kinases. Use cell viability assays (e.g., MTT) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore functional group contributions?
Synthesize analogs with systematic substitutions (e.g., replacing the thiazole ring with oxadiazole or varying ester groups) and compare their bioactivities. Reference structural comparison tables from related compounds (e.g., triazole-thiazole hybrids with antifungal activity) to identify key pharmacophores . Use quantitative SAR (QSAR) models to correlate electronic or steric parameters (e.g., Hammett constants) with activity trends .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Apply ensemble docking to account for protein flexibility and solvent effects, reducing false positives. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics. Integrate meta-analysis of similar compounds (e.g., pyrazole-thiazole hybrids with divergent activities) to contextualize discrepancies .
Q. What strategies are effective for studying multi-target interactions in complex biological systems?
Combine molecular dynamics simulations (using GROMACS or AMBER) to assess binding stability across multiple targets (e.g., kinases and proteases). Employ network pharmacology to map interaction pathways and identify synergistic or off-target effects. Validate using transcriptomic profiling (RNA-seq) or phosphoproteomics in relevant cell lines .
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for high-resolution data?
Use SHELXD for initial phasing and SHELXL for refinement, particularly for handling twinned data via the TWIN command. For disordered regions, apply occupancy refinement and constraints (e.g., SIMU/DELU) to stabilize thermal parameters. Validate with R-free values and electron density maps (e.g., Fo-Fc difference maps) .
Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess absorption, distribution, and metabolism. Use microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability tests to predict bioavailability. Compare with in vivo efficacy studies in disease models, adjusting formulations (e.g., nanoencapsulation) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
